tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
tert-butyl4-oxo-6-azabicyclo[321]octane-6-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the processes likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
Tropane Alkaloids: Compounds like cocaine and atropine that share the bicyclic scaffold.
Uniqueness
tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-10(14)9(13)6-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
ILTPHJJXQXKEND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(=O)C1C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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